molecular formula C7H3ClN2O2 B146369 2-Chloro-6-nitrobenzonitrile CAS No. 6575-07-1

2-Chloro-6-nitrobenzonitrile

Cat. No. B146369
Key on ui cas rn: 6575-07-1
M. Wt: 182.56 g/mol
InChI Key: ZHLCARBDIRRRHD-UHFFFAOYSA-N
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Patent
US04179461

Procedure details

A solution of 120 g (2 mols) of potassium fluoride in 100 ml of water was treated first with 30 ml of a 50% strength aqueous solution of benzyldodecyl-ammonium chloride and then with a solution of 186 g (1 mol) of 2-nitro-6-chloro-benzonitrile in 250 ml of toluene. The reaction mixture was heated to 105° C. for 8 hours. After cooling, the organic phase was separated off and the aqueous phase was extracted with chloroform. The organic phase and the chloroform extracts were combined and washed and then freed from the organic solvent by distillation. On distillation of the residue, 35 g of 2-chloro-6-fluoro-benzonitrile (boiling point: 105°-108° C./15 mm Hg) were obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Name
benzyldodecyl-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[Cl-].C(CCCCCCCCCCCC[NH3+])C1C=CC=CC=1.[N+]([C:27]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:28]=1[C:29]#[N:30])([O-])=O>O.C1(C)C=CC=CC=1>[Cl:35][C:31]1[CH:32]=[CH:33][CH:34]=[C:27]([F:1])[C:28]=1[C:29]#[N:30] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
[F-].[K+]
Name
benzyldodecyl-ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C1=CC=CC=C1)CCCCCCCCCCCC[NH3+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
186 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with chloroform
WASH
Type
WASH
Details
washed
DISTILLATION
Type
DISTILLATION
Details
freed from the organic solvent by distillation
DISTILLATION
Type
DISTILLATION
Details
On distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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